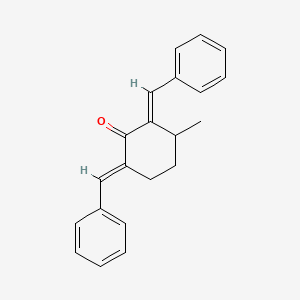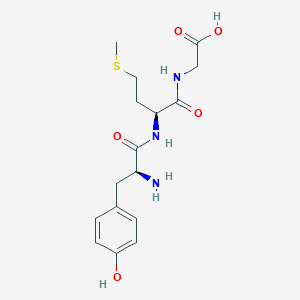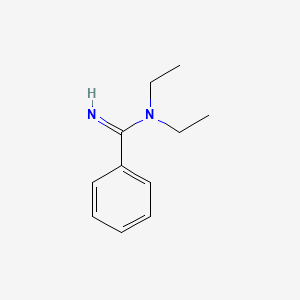
1,1,3-Trimethyl-5-methylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Trimethyl-5-methylidenecyclohexane is a cyclic hydrocarbon with the molecular formula C10H18 It is a derivative of cyclohexane, characterized by the presence of three methyl groups and one methylene group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3-Trimethyl-5-methylidenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 1,1,3-trimethylcyclohexane, a methylene group can be introduced through a series of reactions involving reagents such as methylene iodide and a strong base like sodium hydride. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the alkylation and methylene introduction steps, improving yield and efficiency. The use of continuous flow reactors and advanced separation techniques can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3-Trimethyl-5-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in a fully saturated cyclohexane derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, creating halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is effective for reduction reactions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Products include 1,1,3-trimethyl-5-hydroxycyclohexane, 1,1,3-trimethyl-5-oxocyclohexane, and 1,1,3-trimethyl-5-carboxycyclohexane.
Reduction: The major product is 1,1,3,5-tetramethylcyclohexane.
Substitution: Halogenated derivatives such as 1,1,3-trimethyl-5-chlorocyclohexane or 1,1,3-trimethyl-5-bromocyclohexane.
Applications De Recherche Scientifique
1,1,3-Trimethyl-5-methylidenecyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of substituted cyclohexanes. It is also used in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of new pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 1,1,3-trimethyl-5-methylidenecyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the presence of the methylene group. These structural features can affect the compound’s interaction with various reagents and catalysts, leading to different reaction pathways and products.
Comparaison Avec Des Composés Similaires
1,1,3-Trimethylcyclohexane: Lacks the methylene group, resulting in different reactivity and applications.
1,3,5-Trimethylcyclohexane: Similar structure but without the methylene group, leading to different chemical properties.
Cyclohexane: The parent compound, with no substituents, serves as a baseline for comparing the effects of methyl and methylene groups.
Uniqueness: 1,1,3-Trimethyl-5-methylidenecyclohexane is unique due to the combination of three methyl groups and one methylene group on the cyclohexane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
40643-68-3 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1,1,3-trimethyl-5-methylidenecyclohexane |
InChI |
InChI=1S/C10H18/c1-8-5-9(2)7-10(3,4)6-8/h9H,1,5-7H2,2-4H3 |
Clé InChI |
UPZBEMHBOJRKHB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=C)CC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



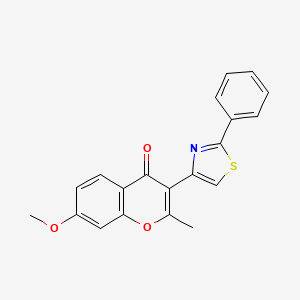
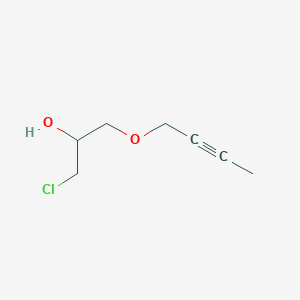
![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}-3-methoxypropanamide](/img/structure/B14652366.png)
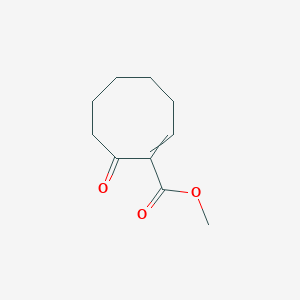
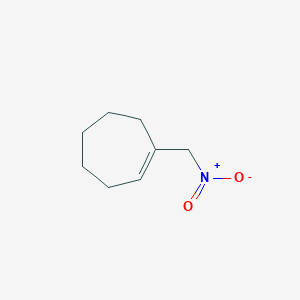
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
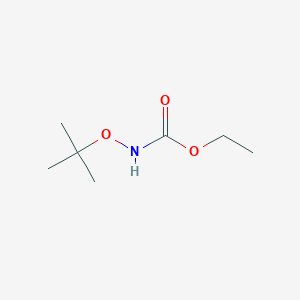

![6,7-Diphenyl-2,4-bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14652392.png)
